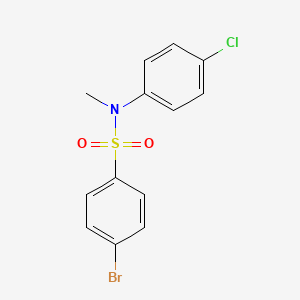
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methyl group attached to a benzene ring with a sulfonamide functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- typically involves the reaction of 4-bromoaniline with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid as a solvent and a palladium catalyst to facilitate the coupling reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Glacial Acetic Acid: Used as a solvent in various reactions.
Boronic Acids: Used in Suzuki coupling reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can produce monosubstituted and bisubstituted products with various functional groups .
Scientific Research Applications
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(4-chlorophenyl)methylene-benzenamine: A similar compound with a different functional group.
4-Bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide: Another related compound with different substituents.
Uniqueness
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
100374-81-0 |
|---|---|
Molecular Formula |
C13H11BrClNO2S |
Molecular Weight |
360.65 g/mol |
IUPAC Name |
4-bromo-N-(4-chlorophenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrClNO2S/c1-16(12-6-4-11(15)5-7-12)19(17,18)13-8-2-10(14)3-9-13/h2-9H,1H3 |
InChI Key |
RADMIBNHYAUTFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















